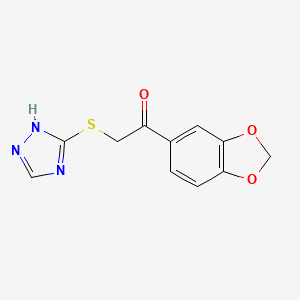

![molecular formula C22H21N5O B2776502 4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-67-3](/img/structure/B2776502.png)

4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

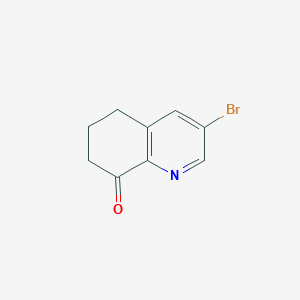

The compound “4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a tert-butyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring .

Molecular Structure Analysis

The molecule contains a total of 58 atoms; 24 Hydrogen atoms, 27 Carbon atoms, 6 Nitrogen atoms, and 1 Oxygen atom . The presence of multiple rings and functional groups suggests that this compound could have interesting chemical properties.Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Intramolecular Oxidative N-N Bond Formation : A study by Zheng et al. (2014) outlines a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for constructing biologically important skeletons through oxidative N-N bond formation, which might be relevant for the synthesis or modification of compounds like the one (Zheng et al., 2014).

Antimicrobial and Antiproliferative Activities

- Antimicrobial and Larvicidal Activities : Kumara et al. (2015) described the synthesis of novel triazinone derivatives with antimicrobial and mosquito larvicidal activities, illustrating the potential for related compounds in pest control and infection prevention applications (Kumara et al., 2015).

- Antiproliferative Activity : Ilić et al. (2011) prepared a series of triazolopyridazin-6-yloxy derivatives showing inhibition of endothelial and tumor cell proliferation, indicating potential research avenues into cancer therapy or angiogenesis inhibition for compounds with similar structures (Ilić et al., 2011).

Advanced Materials and Chemical Applications

- Synthesis of Polyamides : Research by Hsiao et al. (2000) on the synthesis of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol explores advanced materials' development, potentially relevant for creating new polymers with specific properties, including thermal stability and solubility (Hsiao et al., 2000).

Analytical Chemistry Applications

- Chemosensor for Ba2+ Detection : A phenoxazine-based fluorescence chemosensor study by Ravichandiran et al. (2019) for selective detection of Ba2+ ions could inform the development of analytical tools for environmental monitoring or laboratory analysis, showing how similar compounds might be used in sensing technologies (Ravichandiran et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-22(2,3)17-9-7-15(8-10-17)21(28)24-18-6-4-5-16(13-18)19-11-12-20-25-23-14-27(20)26-19/h4-14H,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCPMZXZSNJQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)